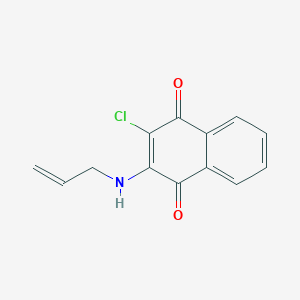

2-(Allylamino)-3-chloronaphthoquinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

BRD-K45681478 es un compuesto identificado como un posible agente terapéutico en varios estudios científicos. Ha demostrado ser prometedor en el tratamiento de ciertos cánceres, particularmente el cáncer de vejiga, debido a su capacidad para dirigirse a vías moleculares específicas involucradas en la progresión del cáncer .

Métodos De Preparación

La preparación de BRD-K45681478 implica varias rutas sintéticas y condiciones de reacción. Los métodos y condiciones exactos a menudo son de propiedad privada y se detallan en la literatura científica. Generalmente, la síntesis implica múltiples pasos, incluida la formación de intermediarios clave y el uso de reactivos específicos para lograr la estructura química deseada .

Análisis De Reacciones Químicas

BRD-K45681478 experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos o nucleófilos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

BRD-K45681478 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar varias reacciones y mecanismos químicos.

Biología: Se utiliza para investigar procesos celulares y vías moleculares involucradas en la progresión del cáncer.

Medicina: Tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer de vejiga y otras malignidades.

Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos.

Mecanismo De Acción

El mecanismo de acción de BRD-K45681478 implica dirigirse a vías moleculares específicas involucradas en la progresión del cáncer. Interactúa con proteínas y enzimas clave, inhibiendo su actividad y previniendo el crecimiento y la propagación de las células cancerosas. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación .

Comparación Con Compuestos Similares

BRD-K45681478 es único en su capacidad para dirigirse a vías moleculares específicas involucradas en la progresión del cáncer. Los compuestos similares incluyen:

- 1S,3R-RSL-3

- RITA

- U-0126

- Temsirolimus

- MRS-1220

- LY2784544

Estos compuestos también muestran posibles efectos terapéuticos en el tratamiento del cáncer, pero pueden diferir en sus mecanismos de acción específicos y objetivos moleculares .

Actividad Biológica

2-(Allylamino)-3-chloronaphthoquinone is a synthetic compound that belongs to the class of naphthoquinones, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Overview of Naphthoquinones

Naphthoquinones are characterized by a naphthalene ring system with two carbonyl groups. They have been extensively studied due to their potential therapeutic applications, particularly in cancer treatment and as antimicrobial agents. The structural diversity within this class allows for a variety of biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of naphthoquinones, including this compound, showed promising results in inducing apoptosis in tumor cells while sparing non-tumor cells. Specifically, the compound was tested on HeLa cells (cervical carcinoma) and demonstrated a dose-dependent decrease in cell viability after 24 hours of exposure .

Table 1: Cytotoxic Effects on Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Apoptosis via caspase activation |

| IGROV-1 | 4.5 | DNA damage and cell cycle arrest |

| SK-MEL-28 | 6.0 | Reactive oxygen species generation |

| HEK-293 (non-tumor) | >20 | Minimal effect |

IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 2: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound triggers apoptotic pathways through the activation of caspases, leading to programmed cell death in cancer cells.

- Reactive Oxygen Species (ROS) Generation : It promotes oxidative stress within cells, resulting in DNA damage and subsequent cell cycle arrest.

- Membrane Disruption : In microbial cells, it disrupts membrane integrity, leading to cell lysis.

Case Studies

Several studies have focused on the efficacy of this compound in preclinical settings:

- Study on HeLa Cells : A detailed investigation into the compound's effects on HeLa cells revealed that it not only reduced cell viability but also induced morphological changes consistent with apoptosis .

- Antimicrobial Efficacy : A comparative analysis demonstrated that this compound outperformed several conventional antibiotics against resistant strains of bacteria, highlighting its potential as a new antimicrobial agent.

Propiedades

Número CAS |

6292-12-2 |

|---|---|

Fórmula molecular |

C13H10ClNO2 |

Peso molecular |

247.67 g/mol |

Nombre IUPAC |

2-chloro-3-(prop-2-enylamino)naphthalene-1,4-dione |

InChI |

InChI=1S/C13H10ClNO2/c1-2-7-15-11-10(14)12(16)8-5-3-4-6-9(8)13(11)17/h2-6,15H,1,7H2 |

Clave InChI |

PYIGZVBXHAUBPU-UHFFFAOYSA-N |

SMILES |

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

SMILES canónico |

C=CCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.